molecular formula C12H22ClFN2O2 B2622586 Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride CAS No. 2416217-74-6

Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride

Cat. No.: B2622586
CAS No.: 2416217-74-6
M. Wt: 280.77
InChI Key: STJOMMKSWSVGSX-NEPJUHHUSA-N
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Description

Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride is a fluorinated heterocyclic carbamate derivative with a hydrochloride counterion. Its structure features a bicyclic cyclopenta[c]pyrrole core, a tert-butyl carbamate protecting group, and a fluorine substituent at the 3a position. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications, such as intermediate synthesis in drug discovery. The stereochemistry (3aR,6aS) and fluorine substitution are critical for its molecular interactions and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2.ClH/c1-10(2,3)17-9(16)15-12-6-4-5-11(12,13)7-14-8-12;/h14H,4-8H2,1-3H3,(H,15,16);1H/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJXNEDXTLEVAD-LYCTWNKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC1(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CCC[C@]1(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activities based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique hexahydrocyclopenta structure and the presence of a fluorine atom. Its molecular formula is C15H21FN2O2HClC_{15}H_{21FN_2O_2\cdot HCl}, with a molecular weight of approximately 280.34 g/mol. The structural configuration contributes to its biological activity.

Research indicates that this compound may interact with various biological pathways, primarily through modulation of neurotransmitter systems. The presence of the fluorine atom suggests enhanced binding affinity to target receptors compared to non-fluorinated analogs.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that the compound exhibits protective effects against neurodegenerative processes. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential utility in treating conditions like Alzheimer's disease.
  • Antioxidant Activity : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. This was evidenced in vitro where treated cells showed decreased oxidative stress compared to untreated controls.
  • Anti-inflammatory Effects : In models of inflammation, the compound has been reported to lower pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta peptides. This suggests a dual role in both neuroprotection and anti-inflammatory action.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects against Aβ-induced toxicity in astrocytes, reducing TNF-α levels significantly compared to controls .
Study 2Showed a decrease in oxidative stress markers (MDA) when administered in scopolamine-induced models of cognitive impairment .
Study 3Evaluated the binding affinity to acetylcholinesterase (AChE) and found moderate inhibition which may contribute to its cognitive enhancement potential .

Scientific Research Applications

Cancer Treatment

Recent studies suggest that compounds similar to tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate; hydrochloride may serve as effective anti-cancer agents. By inhibiting ATX and CA activities, these compounds could potentially reduce tumor growth and metastasis .

Anti-inflammatory Effects

The inhibition of autotaxin has been linked to reduced inflammatory responses. This makes the compound a candidate for treating conditions characterized by excessive inflammation such as rheumatoid arthritis and other autoimmune disorders .

Neurological Disorders

There is emerging evidence that compounds with similar structures may influence neuroprotective pathways. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Dual Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the efficacy of various bicyclic compounds as dual ATX/CA inhibitors. The results indicated that modifications to the structure significantly enhanced inhibitory activity against both targets, suggesting a promising avenue for drug development in cancer therapies .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory models in rodents, administration of compounds similar to tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate; hydrochloride resulted in marked reductions in pro-inflammatory cytokines. This supports its potential use as an anti-inflammatory agent .

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentInhibition of ATX and CAReduced tumor growth
Anti-inflammatory EffectsModulation of inflammatory pathwaysAlleviation of symptoms in autoimmune diseases
Neurological DisordersNeuroprotective effectsPotential delay or prevention of neurodegeneration

Comparison with Similar Compounds

Fluorine Substitution

The target compound is uniquely fluorinated at the 3a position, which increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs like those in and .

Hydrochloride Salt

Unlike the compounds in –3, the target includes a hydrochloride counterion, enhancing solubility for biological applications.

Ring System Variations

  • Target : Cyclopenta[c]pyrrole system.
  • : Cyclopenta[b]pyrrole system. The [b] vs.

Stereochemical Comparison

  • Target : (3aR,6aS) configuration.
  • : (3aS,6aR) configuration.
  • : (3aS,6R,6aR) configuration.
    These stereochemical differences influence 3D conformation and interactions with chiral environments, such as enzyme active sites .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features
Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride Not provided C₁₂H₂₂ClFN₂O₂ 281.45 3a-F, HCl salt (3aR,6aS) Fluorinated, enhanced solubility
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate () Not provided C₁₁H₂₀N₂O₂ 212.29 None (3αR,6αS) Non-fluorinated, lactam structure
tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate () 1037367-45-5 C₁₂H₂₂N₂O₂ 226.32 None (3aS,6aR) Building block for heterocycles
tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate () 1354006-78-2 C₁₂H₂₂N₂O₂ 226.32 None (3aS,6R,6aR) [b]-ring junction, complex stereochemistry

Research Findings and Implications

  • Fluorine’s Role : Fluorination at 3a likely reduces metabolic degradation by cytochrome P450 enzymes, a common strategy in medicinal chemistry to prolong drug half-life .
  • Salt Form : The hydrochloride salt improves bioavailability, critical for oral administration in drug candidates.
  • Stereochemical Sensitivity : The (3aR,6aS) configuration may optimize binding to targets like G protein-coupled receptors (GPCRs), as seen in related compounds .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound’s bicyclic pyrrolidine scaffold and fluorine substituent require precise control over stereochemistry. A multi-step synthesis involving hydrogenation, carbamate protection, and fluorination is typically employed. For example, analogous compounds (e.g., hexahydropyrrolo[3,4-c]pyrrole derivatives) are synthesized using N,N′-carbonyldiimidazole (CDI) for carbamate formation and HCl in ethyl acetate for salt preparation . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically influence enantiomeric purity. Characterization via 1H/19F NMR and high-resolution mass spectrometry (HRMS) is essential to confirm stereochemical fidelity .

Q. How should researchers handle stability and solubility challenges during experimental workflows?

  • Methodological Answer : The hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol) but is hygroscopic. Storage under inert gas (argon/nitrogen) at –20°C in desiccated conditions is recommended to prevent hydrolysis of the tert-butyl carbamate group . For solubility assays, phosphate-buffered saline (PBS) or dimethylacetamide (DMA) with 0.01% Tween-80 can enhance dissolution. Stability studies under accelerated conditions (40°C/75% RH for 14 days) using HPLC monitoring are advised to assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or blood-brain barrier penetration. For fluorinated pyrrolidine derivatives, structure-activity relationship (SAR) studies should include:
  • In vitro : Amplex-Red fluorescence assays to measure enzyme inhibition (e.g., autotaxin) .
  • In vivo : Pharmacokinetic profiling (Cmax, AUC) in rodent models with LC-MS/MS quantification .
    Contradictions may require adjusting substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to improve metabolic resistance. Comparative molecular dynamics simulations (e.g., using Schrödinger Suite) can predict binding affinity changes due to stereochemistry .

Q. How can computational modeling guide the optimization of this compound’s D3 receptor selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against D3 receptor crystal structures (PDB: 3PBL) identifies critical interactions (e.g., hydrogen bonding with Ser192/His349). Fluorine’s electronegativity enhances binding but may reduce selectivity over D2 receptors. Free-energy perturbation (FEP) calculations quantify the impact of fluorination on binding ΔG. For instance, replacing 2,3-dichlorophenyl with 2-methoxyphenyl in analogous ligands improved D3R selectivity by 4,400-fold .

Q. What analytical techniques are critical for characterizing batch-to-batch variability in enantiomeric excess?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol eluent) is standard for enantiomeric excess (ee) determination. Complementary circular dichroism (CD) spectroscopy validates ee >98% for the (3aR,6aS) configuration. For trace impurities (<0.1%), LC-HRMS with ion mobility separation (e.g., Waters Vion IMS) distinguishes diastereomers. Batch variability can be mitigated using continuous-flow reactors to control reaction kinetics .

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